2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile” is a complex organic compound. It contains a benzyloxy group, a tert-butyl group, and a phenyl group, all attached to an acetonitrile . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The benzyloxy group is often used in esterification reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps. One possible method could involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Another method could involve the reaction of tert-butyl esters with SOCl2 at room temperature to provide acid chlorides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is known for its crowded structure, which can influence the overall shape and properties of the molecule . The benzyloxy group and the phenyl group would also contribute to the complexity of the molecular structure .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the tert-butyl group could be involved in various chemical transformations . The compound could also undergo protodeboronation, a reaction that involves the removal of a boron atom from a molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the tert-butyl group is known for its unique reactivity pattern . The compound’s susceptibility to hydrolysis could also be a key property, particularly if it is used in aqueous environments .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized various compounds with structures similar to 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile, exploring their redox properties and potential applications. For example, a study by Koshelev et al. (2020) focused on the synthesis of benzotriazole, cyclic amides, and pyrimidine derivatives containing 2,6-di-tert-butyl-phenol fragments. These compounds exhibited redox properties comparable to BHT (butylated hydroxytoluene) when studied using cyclic voltammetry. Some of these synthesized compounds showed good antibacterial activity against Staphylococcus aureus, highlighting their potential in medical applications (Koshelev et al., 2020).
Potential Applications
Antibacterial Activity
The study by Koshelev and colleagues demonstrated that specific synthesized compounds containing hindered phenol fragments possess antibacterial properties, indicating a promising application in fighting bacterial infections without directly involving drug usage or focusing on human pharmacological effects.
Chemical Synthesis
Another study by Klenov et al. (2016) discussed the serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile, a precursor for nitrogen heterocycles, showcasing innovative approaches to chemical synthesis and the development of new compounds with potential applications in various industrial and research contexts (Klenov et al., 2016).
Solvolysis Reactions
Research on solvolysis reactions, such as the study by Jia et al. (2002), provides insights into the reaction mechanisms and pathways of similar compounds in different solvents, contributing to our understanding of their chemical behavior under various conditions (Jia et al., 2002).
Redox Properties and Antioxidant Applications
Osipova et al. (2011) investigated the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment, suggesting these compounds' applications as antioxidant agents (Osipova et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its reactivity and potential applications. For example, it could be used in the development of new synthetic methods . Additionally, its susceptibility to hydrolysis could be further studied to better understand its stability in different environments .
Properties
IUPAC Name |
2-(5-tert-butyl-2-phenylmethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)17-9-10-18(16(13-17)11-12-20)21-14-15-7-5-4-6-8-15/h4-10,13H,11,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZGKHSIJHOJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732338 |
Source
|
Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-26-2 |
Source
|
Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.